a-(Methylamino)cyclobutaneacetic acid HCl
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Overview
Description
a-(Methylamino)cyclobutaneacetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.1836 . It is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of a-(Methylamino)cyclobutaneacetic acid hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutaneacetic acid with methylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
a-(Methylamino)cyclobutaneacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
a-(Methylamino)cyclobutaneacetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of a-(Methylamino)cyclobutaneacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
a-(Methylamino)cyclobutaneacetic acid hydrochloride can be compared with other similar compounds, such as:
Cyclobutaneacetic acid: Lacks the methylamino group, making it less versatile in certain chemical reactions.
Methylaminoacetic acid: Lacks the cyclobutane ring, affecting its structural properties and reactivity.
Cyclobutylamine: Contains the cyclobutane ring but lacks the acetic acid moiety, limiting its applications in certain contexts.
These comparisons highlight the uniqueness of a-(Methylamino)cyclobutaneacetic acid hydrochloride in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-cyclobutyl-2-(methylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(7(9)10)5-3-2-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZWZPCUWSNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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